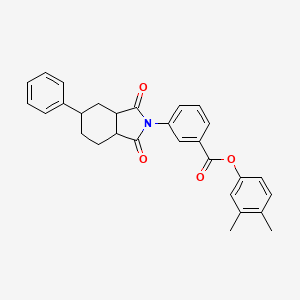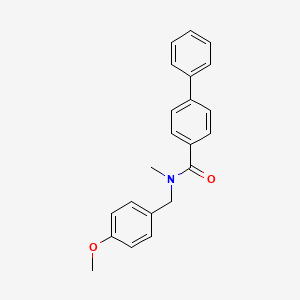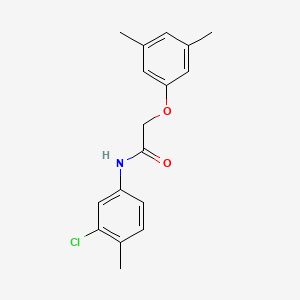![molecular formula C25H20ClNO8 B12471402 2-{4-[(Furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12471402.png)
2-{4-[(Furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(Furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound that features a combination of furan, phenyl, and pyrrolidine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate typically involves multiple steps:
-
Formation of the Furan-2-ylcarbonyl Intermediate
Reagents: Furan-2-carboxylic acid, thionyl chloride, and a base such as triethylamine.
Conditions: The reaction is carried out under reflux conditions to form furan-2-ylcarbonyl chloride.
-
Coupling with 4-Hydroxyphenylacetic Acid
Reagents: Furan-2-ylcarbonyl chloride and 4-hydroxyphenylacetic acid.
Conditions: The reaction is performed in the presence of a base like pyridine to yield 2-{4-[(Furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl intermediate.
-
Formation of the Pyrrolidine Derivative
Reagents: 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Conditions: The intermediate is coupled with the pyrrolidine derivative using a coupling agent such as dicyclohexylcarbodiimide (DCC) in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of organic semiconductors.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural complexity.
Medicine
Drug Development: Potential use as a lead compound in the development of anti-inflammatory or anticancer agents.
Industry
Polymer Science: Use in the synthesis of high-performance polymers.
Wirkmechanismus
The mechanism by which 2-{4-[(Furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. The furan and phenyl groups may facilitate binding to enzyme active sites, while the pyrrolidine moiety could enhance the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{4-[(Furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 1-(5-bromo-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate: Similar structure with a bromine atom instead of chlorine.
2-{4-[(Furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 1-(5-chloro-2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate: Similar structure with an ethoxy group instead of methoxy.
Uniqueness
The unique combination of furan, phenyl, and pyrrolidine moieties in 2-{4-[(Furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate provides distinct chemical properties, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C25H20ClNO8 |
|---|---|
Molekulargewicht |
497.9 g/mol |
IUPAC-Name |
[2-[4-(furan-2-carbonyloxy)phenyl]-2-oxoethyl] 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C25H20ClNO8/c1-32-21-9-6-17(26)12-19(21)27-13-16(11-23(27)29)24(30)34-14-20(28)15-4-7-18(8-5-15)35-25(31)22-3-2-10-33-22/h2-10,12,16H,11,13-14H2,1H3 |
InChI-Schlüssel |
XEXYFTNKSALKRR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-6-[4-chloro-3-(piperidin-1-ylsulfonyl)phenyl]pyridazine](/img/structure/B12471330.png)
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(furan-2-ylmethyl)propanamide](/img/structure/B12471338.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(4-methylphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide](/img/structure/B12471341.png)
![3-(4-{[(E)-(2,3-dibromo-5-ethoxy-6-hydroxyphenyl)methylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B12471346.png)


![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-nitrophenyl)benzamide](/img/structure/B12471368.png)
![N-[3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitrophenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B12471375.png)
![4-[(2R)-2-{[2-(2-ethoxyphenoxy)ethyl]amino}propyl]benzenesulfonamide hydrochloride](/img/structure/B12471378.png)
![2-[Cyclohexyl-(toluene-4-sulfonyl)-amino]-N-pyridin-4-ylmethyl-acetamide](/img/structure/B12471385.png)
![N-(4-bromo-2,3-dimethylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B12471392.png)
![4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol;dihydrochloride](/img/structure/B12471413.png)
![2-({5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-iodophenyl)acetamide](/img/structure/B12471414.png)
